7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo quinazolines . Compounds in this class have been found to exhibit antifungal and energetic material properties . The specific targets of these compounds can vary, but many antifungal agents target the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which affects the sterol biosynthesis of fungal cell membranes .
Pharmacokinetics
Many triazole-based compounds are known to have high bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For antifungal agents targeting CYP51, the result is typically inhibition of fungal growth or death of the fungus .
Properties
IUPAC Name |
7-fluoro-1-[(2-methylphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-3-10-24-18(26)16-11-15(21)8-9-17(16)25-19(24)22-23-20(25)27-12-14-7-5-4-6-13(14)2/h4-9,11H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXXVSWFTRYINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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